molecular formula C8H7BrO3 B1330903 2-Bromo-5-hydroxy-4-methoxybenzaldehyde CAS No. 2973-59-3

2-Bromo-5-hydroxy-4-methoxybenzaldehyde

Cat. No. B1330903
CAS RN: 2973-59-3
M. Wt: 231.04 g/mol
InChI Key: AHYSXUDLJOFNAB-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, is a compound used in various chemical reactions . It is used for the synthesis of galanthamine, which is an acetylcholinesterase (AChE) inhibitor .


Synthesis Analysis

2-Bromo-5-hydroxy-4-methoxybenzaldehyde can be synthesized by the bromination of 3-hydroxy-4-methoxybenzaldehyde . It has also been used in the synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is C8H7BrO3 . The molecular weight is 231.04 g/mol .


Physical And Chemical Properties Analysis

2-Bromo-5-hydroxy-4-methoxybenzaldehyde is a solid with a melting point of 98-100°C . Its density is predicted to be 1.653±0.06 g/cm3 . The boiling point is predicted to be 320.8±37.0 °C , and the flashing point is 147.8°C .

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is not available from the search results, chemicals of similar structure can cause serious eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYSXUDLJOFNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346880
Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2973-59-3
Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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Record name 2-bromo-5-hydroxy-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
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Record name Benzaldehyde, 2-bromo-5-hydroxy-4-methoxy
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Synthesis routes and methods

Procedure details

Compound B1 is demethylated in concentrated sulfuric acid to give 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method used for 2-Bromo-5-hydroxy-4-methoxybenzaldehyde?

A: The synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, as described in [], utilizes a specific order of reactions and a unique reagent to achieve high yields. The process involves initial bromination or nitration of veratraldehyde, followed by selective hydrolysis of the 5th-position methoxy group using concentrated sulfuric acid in the presence of methionine. This method is notable because it proposes a mechanism where methionine facilitates hydrolysis through the formation of a multiple hydrogen-bonded association complex. This approach provides a potentially efficient and controlled route for synthesizing this specific compound and potentially other similar derivatives.

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